molecular formula C8H11N3O B1272645 2-Amino-5-methylbenzohydrazide CAS No. 28461-49-6

2-Amino-5-methylbenzohydrazide

Cat. No. B1272645
CAS RN: 28461-49-6
M. Wt: 165.19 g/mol
InChI Key: TYOORXFLYLJSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-methylbenzohydrazide is a chemical compound that is part of a broader class of compounds known as hydrazides. These compounds are characterized by the presence of a hydrazide group (-CO-NH-NH2) attached to an aromatic or aliphatic structure. In the case of 2-Amino-5-methylbenzohydrazide, the hydrazide group is connected to a benzene ring that is substituted with an amino group at the second position and a methyl group at the fifth position. This structure serves as a versatile intermediate for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry due to their biological activities .

Synthesis Analysis

The synthesis of related 2-aminobenzohydrazide derivatives has been explored in several studies. For instance, N-functionalized derivatives of 2-aminobenzohydrazide were synthesized by reacting methyl anthranilate with various acid chlorides to yield amide derivatives, which were then converted to benzohydrazide derivatives by reacting with hydrazine . Another study reported the reaction of 2-aminobenzohydrazides with Schiff bases in methanol followed by KMnO4 oxidation, leading to the formation of 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Amino-5-methylbenzohydrazide has been determined using various spectroscopic and analytical methods. For example, the crystal and molecular structure of 2-amino-3-methylbenzoic acid, a compound with a similar substitution pattern on the benzene ring, was determined using three-dimensional least-squares techniques, revealing that except for two hydrogen atoms of the methyl group, the molecule is approximately planar .

Chemical Reactions Analysis

2-Aminobenzohydrazides are reactive intermediates that can undergo various chemical reactions. They can react with Schiff bases to form quinazolinones and oxadiazoles . Additionally, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate has been shown to produce pyrimido[1,2-a]benzimidazoles, which can undergo further transformations such as methylation, catalytic hydrogenation, and reaction with amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-Amino-5-methylbenzohydrazide have been studied using computational methods. For instance, the molecular properties and vibrational study of Methyl 2-amino 5-bromobenzoate were investigated using density functional theory (DFT), revealing insights into the molecule's dynamics, electronic properties, and non-linear optical (NLO) activity . These studies are crucial for understanding the reactivity and potential applications of these compounds in various fields, including the development of new materials and pharmaceuticals.

Scientific Research Applications

Antitumor and Antimicrobial Activities

2-Amino-5-methylbenzohydrazide derivatives have shown promising applications in the field of antitumor and antimicrobial activities. Some synthesized compounds from this derivative displayed notable antitumor and antimicrobial effects, indicating their potential as key precursors in pharmaceutical developments (Abou-Elmagd & Hashem, 2016).

Antihypertensive and α-Blocking Agents

The compound has been utilized in the synthesis of thiosemicarbazides, triazoles, and Schiff bases, showing good antihypertensive α-blocking activity with low toxicity. This highlights its potential in creating new cardiovascular drugs (Abdel-Wahab et al., 2008).

Corrosion Inhibition

In the field of materials science, derivatives of 2-Amino-5-methylbenzohydrazide have been studied as corrosion inhibitors for steel in sodium chloride media. This application is crucial in extending the life of metal structures and components (Gece & Bilgiç, 2009).

Immunomodulatory Effects

Studies have demonstrated the immunomodulatory properties of 2-Amino-5-methylbenzohydrazide derivatives, with effects on the proliferation of lymphocytes and the production of certain cytokines. This opens pathways for the compound's use in treating autoimmune diseases or enhancing vaccine efficacy (Drynda et al., 2014).

Enzyme Inhibition

2-Amino-5-methylbenzohydrazide derivatives have also been explored for their potential as enzyme inhibitors, particularly lipase and α-glucosidase inhibitors. This could be significant in the treatment of conditions like obesity and diabetes (Bekircan et al., 2015).

Safety And Hazards

The safety information for 2-Amino-5-methylbenzohydrazide indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may be harmful if absorbed through the skin . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

properties

IUPAC Name

2-amino-5-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-5-2-3-7(9)6(4-5)8(12)11-10/h2-4H,9-10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOORXFLYLJSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378947
Record name 2-Amino-5-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methylbenzohydrazide

CAS RN

28461-49-6
Record name 2-Amino-5-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.